molecular formula C10H10N2O2 B2799142 methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate CAS No. 1261492-05-0

methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate

Cat. No.: B2799142
CAS No.: 1261492-05-0
M. Wt: 190.202
InChI Key: VOUYCEWUOZESLW-UHFFFAOYSA-N
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Description

Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate (CAS: 169030-84-6) is a heterocyclic compound featuring a pyrrolopyridine core fused with a methyl acetate substituent. Pyrrolopyridines, often termed "azaindoles," are pharmacologically significant due to their structural similarity to indole alkaloids, enabling interactions with biological targets such as kinases and receptors . The compound’s molecular formula is C₁₀H₁₀N₂O₂, with the acetate group at the 6-position of the pyrrolo[2,3-b]pyridine scaffold. This positioning influences electronic properties and solubility, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name

methyl 2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-9(13)6-8-3-2-7-4-5-11-10(7)12-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUYCEWUOZESLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Methyl Ester Group: The methyl ester group can be introduced through esterification reactions, where the carboxylic acid derivative of the pyrrolo[2,3-b]pyridine is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to enhance efficiency and yield.

    Catalysis and Optimization: The use of catalysts and optimization of reaction conditions (temperature, pressure, solvent, etc.) are crucial for improving the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives or other substituted compounds

Scientific Research Applications

Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting downstream signaling pathways. The exact mechanism of action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Substitution Position and Isomerism

A critical distinction lies in the substitution position of the ester group on the pyrrolopyridine ring. For example:

  • Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 169030-84-6) features the acetate at the 3-position, altering steric and electronic effects compared to the 6-substituted isomer .
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (compound 9a) and its 5-chloro derivative (compound 9b) from Molecules (2014) exhibit ester groups at the 2-position of a [2,3-c]-fused pyrrolopyridine, which modifies ring geometry and reactivity .

Functional Group and Reactivity

  • Ester vs. Non-Ester Derivatives: The methyl acetate group in the target compound enhances solubility in polar solvents compared to non-esterified analogs like 6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 824-51-1), which lacks the ester moiety and is more lipophilic .
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., compounds 9a and 9b) may exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, affecting metabolic stability in drug design .

Biological Activity

Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate is a heterocyclic compound belonging to the pyrrolopyridine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolo[2,3-b]pyridine core with a methyl ester group. The compound has the following properties:

  • Molecular Formula : C_{11}H_{10}N_2O_2
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 1261492-05-0

The primary biological target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . The compound acts as an inhibitor of FGFR activity, leading to several downstream effects:

  • Inhibition of Signaling Pathways : It affects critical pathways such as:
    • RAS-MEK-ERK
    • PLCγ
    • PI3K-Akt

This inhibition results in a decrease in cell proliferation and an increase in apoptosis in various cancer cell lines .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Properties : The compound has shown promising results in inhibiting tumor growth in preclinical studies. For instance, it demonstrated significant potency against various cancer cell lines with IC50 values in the micromolar range .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Pharmacokinetics

Pharmacokinetic studies have indicated that similar compounds exhibit favorable absorption and distribution characteristics. For example, a related compound demonstrated an oral bioavailability of approximately 76.8%, suggesting that this compound may also exhibit good bioavailability when administered orally.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Identified structure-activity relationships (SAR) for derivatives with enhanced FGFR inhibition.
Showed that modifications to the pyrrolopyridine scaffold can significantly affect binding affinity and potency against cancer cells.
Reported on the efficacy of related compounds against Cryptosporidium parvum, demonstrating potential for broader therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting with pyrrolo[2,3-b]pyridine derivatives. A representative approach includes:

Condensation : Reacting pyrrolo[2,3-b]pyridine-6-amine with phthalic anhydride in acetic acid at 120°C to form intermediate amides (e.g., 2-(1H-pyrrolo[2,3-b]pyridin-6-yl)-isoindole-1,3-dione) .

Acetylation : Introducing the acetate group via nucleophilic substitution or esterification under acidic/basic conditions.

  • Optimization Strategies :

  • Use sodium acetate as a catalyst to enhance reaction efficiency .
  • Monitor reaction progress via HPLC or TLC to minimize byproduct formation.
  • Purify intermediates via recrystallization or column chromatography to improve final yield .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to confirm the pyrrolo[2,3-b]pyridine core and acetate group positions. For example, the methyl ester group typically shows a singlet at ~3.7 ppm in 1H NMR .
  • Mass Spectrometry (HRMS) : To verify molecular weight (C10H8N2O4, MW 220.18 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O) from the ester group (~1740 cm⁻¹) and pyrrole/pyridine ring vibrations .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • In Vitro Assays :

  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to test inhibition against kinases like JAK or MAPK, given structural similarities to pyrrolo-pyridine kinase inhibitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Solubility and Stability : Measure logP and plasma stability via HPLC to guide pharmacokinetic studies .

Advanced Research Questions

Q. How do structural modifications at the pyrrolo[2,3-b]pyridine core influence kinase inhibitory activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : Adding substituents like chloro or fluoro at the pyridine ring enhances binding to kinase ATP pockets by increasing electron deficiency .
  • Ester vs. Carboxylic Acid : Replacing the methyl ester with a free carboxylic acid improves water solubility but may reduce cell permeability .
    • Experimental Design :
  • Synthesize analogs with modifications at positions 3 and 6 of the pyrrolo-pyridine core.
  • Compare IC50 values across kinase panels to identify selectivity trends .

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

  • Docking Protocols :

Protein Preparation : Retrieve kinase structures (e.g., PDB IDs 4HVC for JAK2) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard.

Grid Generation : Define the ATP-binding site as the docking grid.

Docking with Glide : Use Glide’s XP mode to account for hydrophobic and hydrogen-bonding interactions. Enrichment factors (EF) >10 indicate strong predictive accuracy .

  • Validation : Compare docking scores (e.g., GlideScore) with experimental IC50 values to refine scoring functions .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : Discrepancies in reported immunomodulatory vs. neuroprotective effects.
  • Resolution Strategies :

  • Assay Conditions : Verify cell line specificity (e.g., primary neurons vs. immortalized immune cells) and compound concentration ranges .
  • Metabolite Interference : Test if esterase-mediated hydrolysis of the methyl ester generates active metabolites (e.g., free carboxylic acid) .
  • Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that explain divergent effects .

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